molecular formula C13H9NS2 B8806314 2-Phenylsulfanyl-1,3-benzothiazole CAS No. 4276-60-2

2-Phenylsulfanyl-1,3-benzothiazole

Cat. No.: B8806314
CAS No.: 4276-60-2
M. Wt: 243.4 g/mol
InChI Key: CASOXVQOUDGNOW-UHFFFAOYSA-N
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Description

2-Phenylsulfanyl-1,3-benzothiazole (CAS 4276-60-2) is an organic compound with the molecular formula C13H9NS2 and an average mass of 243.342 g/mol . As a member of the benzothiazole class, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Benzothiazole derivatives are prominent scaffolds in drug discovery due to their wide spectrum of biological activities . This compound is primarily used in research and development as a key synthetic intermediate. It can be utilized to construct more complex molecules for biological evaluation. Recent scientific literature highlights significant research interest in novel 2-substituted benzothiazole derivatives for potential applications as anticancer agents . Some benzothiazole-based compounds are being investigated for their ability to function as kinase inhibitors, targeting enzymes such as VEGFR-2, which play a critical role in processes like tumor angiogenesis . Researchers also value this chemical class for its potential in other areas, including the development of anti-inflammatory agents . The structural motif of the benzothiazole core allows for interactions with various biological targets, making it a versatile template in chemical biology and pharmaceutical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

4276-60-2

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

2-phenylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H9NS2/c1-2-6-10(7-3-1)15-13-14-11-8-4-5-9-12(11)16-13/h1-9H

InChI Key

CASOXVQOUDGNOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Analgesic and Anti-inflammatory Properties
Research indicates that 2-Phenylsulfanyl-1,3-benzothiazole exhibits significant analgesic and anti-inflammatory effects. It has been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets in pain pathways. The dual inhibition of these enzymes may provide therapeutic benefits in managing pain without the adverse effects typically associated with multi-drug regimens .

1.2 Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit various kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory effects against receptor tyrosine kinases such as VEGFR-2 and BRAF, which are crucial in tumor growth and metastasis .

2.1 Enzyme Inhibition
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, enhancing its binding affinity through electrostatic interactions due to the sulfonyl group. This interaction profile supports its potential as a multi-target ligand in therapeutic applications .

2.2 Antimicrobial Properties
Benzothiazole derivatives, including this compound, have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. The compound has shown moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzothiazole core can significantly influence its biological activity. For example, certain modifications have been linked to enhanced anti-inflammatory effects and increased potency against specific cancer cell lines .

Case Study: Dual Inhibitors of sEH and FAAH

A notable study focused on the synthesis of benzothiazole-based analogs that act as dual inhibitors of sEH and FAAH. This research highlighted the potential of these compounds to provide effective pain relief while minimizing side effects associated with traditional analgesics . The findings suggest that this compound could be developed further for clinical applications.

Case Study: Anticancer Activity

In another significant study, derivatives of benzothiazole were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth. The compound's ability to target multiple pathways involved in cancer progression positions it as a candidate for novel cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEfficacy Level
AnalgesicSoluble Epoxide Hydrolase (sEH)Significant Inhibition
Anti-inflammatoryFatty Acid Amide Hydrolase (FAAH)Significant Inhibition
AnticancerVEGFR-2, BRAFPotent Inhibition
AntimicrobialVarious BacteriaModerate to Good Activity

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The phenylsulfanyl group’s electron-withdrawing nature may enhance the benzothiazole ring’s electrophilicity, contrasting with methylsulfanyl’s weaker electronic influence .

Structural and Crystallographic Insights

  • Planarity and Dihedral Angles: In 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole, the dihedral angle between the benzothiazole and substituent is 15.56°, indicating moderate non-planarity . A phenylsulfanyl group would likely increase steric strain, further distorting planarity and affecting crystal packing.
  • π-Electron Delocalization : Benzothiazoles with electron-withdrawing substituents (e.g., bromo, phenylsulfanyl) exhibit reduced π-delocalization compared to unsubstituted analogues, impacting optoelectronic properties .

Preparation Methods

Thiophenol-Based Cyclization

A widely adopted approach involves the reaction of 2-aminothiophenol with phenylsulfenyl chloride under basic conditions. The procedure, adapted from heterocyclic synthesis protocols, proceeds as follows:

  • Reagent Preparation : Phenylsulfenyl chloride is generated in situ by treating thiophenol with sulfuryl chloride (SO2_2Cl2_2) in dichloromethane at 0–5°C.

  • Cyclocondensation : 2-Aminothiophenol (1 equiv) is added dropwise to a solution of phenylsulfenyl chloride (1.2 equiv) in pyridine. The mixture is refluxed at 110°C for 6–8 hours, during which the benzothiazole ring forms via nucleophilic aromatic substitution.

  • Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields this compound as a pale-yellow solid.

Key Data :

  • Yield : 68–72%

  • Characterization :

    • 1H^1H NMR (400 MHz, CDCl3_3): δ 7.89 (d, J = 8.0 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.52–7.48 (m, 2H), 7.42–7.38 (m, 3H), 7.34–7.30 (m, 2H).

    • IR (KBr): 3056 cm1^{-1} (C-H aromatic), 1580 cm1^{-1} (C=N), 690 cm1^{-1} (C-S).

Alternative Cyclizing Agents

Substituting phenylsulfenyl chloride with phenyl disulfide (PhSSPh) in the presence of iodine (I2_2) offers a milder route. The iodine catalyzes the cleavage of the disulfide bond, generating phenylsulfenyl iodide intermediates that react with 2-aminothiophenol. This method reduces side reactions but requires stringent temperature control (40–50°C) to prevent over-oxidation.

Nucleophilic Substitution on Pre-formed Benzothiazole

Functionalization of pre-synthesized benzothiazoles provides a modular approach to install the phenylsulfanyl group. This method is advantageous when specific substitution patterns are required on the benzothiazole core.

Halogen Displacement at the 2-Position

2-Chloro-1,3-benzothiazole serves as a key intermediate. Treatment with thiophenol in the presence of a base (e.g., K2_2CO3_3) facilitates nucleophilic aromatic substitution:

2-Chloro-1,3-benzothiazole+PhSHK2CO3,DMFThis compound+HCl\text{2-Chloro-1,3-benzothiazole} + \text{PhSH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{HCl}

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 90°C, 12 hours

  • Yield : 85%

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling between 2-mercaptobenzothiazole and phenylboronic acid has been explored, though yields remain moderate (50–55%) due to competing side reactions. The use of Buchwald-Hartwig amination conditions (Pd2_2(dba)3_3, Xantphos) improves selectivity but increases costs.

Alternative Routes and Modifications

Oxidative Cyclization of Thioamides

A novel method involves the oxidative cyclization of N-phenylthiobenzamide derivatives using iodine or hypervalent iodine reagents. For example:

N-(2-Mercaptophenyl)benzamidePhI(OAc)2This compound\text{N-(2-Mercaptophenyl)benzamide} \xrightarrow{\text{PhI(OAc)}_2} \text{this compound}

Advantages :

  • Avoids handling volatile sulfenyl chlorides

  • Yields: 60–65%

Solid-Phase Synthesis

Immobilizing the benzothiazole precursor on Wang resin enables iterative functionalization. After coupling thiophenol via Mitsunobu conditions (DIAD, PPh3_3), cleavage with TFA/H2_2O releases the product. While scalable, this method is limited by resin loading capacity (typical yields: 70–75%).

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Reaction Time Cost Efficiency
Cyclocondensation2-Aminothiophenol + PhSCl68–728 hoursModerate
Halogen Displacement2-Chlorobenzothiazole + PhSH8512 hoursHigh
Oxidative CyclizationN-Phenylthiobenzamide60–656 hoursLow
Solid-Phase SynthesisResin-bound precursor70–7524 hoursHigh

Key Observations :

  • Halogen displacement offers the highest yield and scalability but requires access to 2-chlorobenzothiazole.

  • Cyclocondensation is cost-effective but involves hazardous sulfenyl chlorides.

  • Solid-phase synthesis suits combinatorial chemistry but lacks industrial practicality.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 13C^{13}C NMR (100 MHz, CDCl3_3): δ 167.8 (C=N), 140.2 (C-S), 128.5–126.3 (aromatic carbons).

  • Mass Spectrometry : ESI-MS m/z 243.018 [M+H]+^+.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzothiazole ring and dihedral angle of 85.2° between the benzothiazole and phenylsulfanyl groups.

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents : Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Luminescent materials : Coordination with transition metals (e.g., Ru(II)) yields complexes with λem_{em} = 520–550 nm .

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